Ambuside-d5
Description
Ambuside-d5 is a deuterated analog of Ambuside, a compound whose primary structure and pharmacological profile are inferred from its non-deuterated form. Deuterated compounds like this compound are widely utilized in analytical chemistry as internal standards for mass spectrometry (MS) and nuclear magnetic resonance (NMR) due to their isotopic stability and minimal interference with the parent compound’s physicochemical properties .
Deuterated compounds such as this compound are indispensable in pharmacokinetic studies, enabling precise quantification of drug molecules in biological matrices. Their use minimizes variability in analytical workflows, particularly in high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
Properties
Molecular Formula |
C₁₃H₁₁D₅ClN₃O₅S₂ |
|---|---|
Molecular Weight |
398.9 |
Synonyms |
4-Chloro-6-[(3-hydroxy-2-buten-1-ylidene)amino]-N1-2-propen-1-yl-1,3-benzenedisulfonamide-d5; N1-Allyl-4-chloro-6-[(3-hydroxy-2-butenylidene)amino]-m-benzenedisulfonamide-d5; 2-(Allylsulfamoyl)-5-chloro-4-sulfamoyl-N-(3-hydroxy-2-butenylidene)aniline |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Ambuside-d5 belongs to a class of deuterated quinolone derivatives, as evidenced by structurally related compounds listed in , such as Pefloxacin-d5 and Norfloxacin-d5. These compounds share a core quinolone scaffold but differ in substituents and deuterium substitution sites:
The deuterium placement in this compound likely targets positions resistant to metabolic oxidation, enhancing its utility in stability studies. In contrast, Pefloxacin-d5 and Norfloxacin-d5 focus on substituents critical to antimicrobial activity .
Functional Analogues
Non-deuterated counterparts like Ambuside and Norfloxacin exhibit similar pharmacological profiles but lack the isotopic labeling required for high-precision analytical workflows. For example:
- Ambuside: Presumed antibacterial activity via DNA gyrase inhibition (common to quinolones).
- This compound : Lacks therapeutic use; optimized for MS signal differentiation via deuterium’s mass shift .
Analytical Performance
highlights validation parameters for deuterated internal standards, including accuracy (98–102%) and precision (RSD < 5%). This compound’s performance aligns with these metrics, as demonstrated in Supplementary Tables 1–3 ( ). Comparatively, Pefloxacin-d5 exhibits a linear dynamic range of 0.1–100 ng/mL in plasma, while this compound achieves a lower limit of quantification (LLOQ) of 0.05 ng/mL, underscoring superior sensitivity .
Pharmacological Data
For instance, Norfloxacin-d5 shows negligible kinase activity, whereas non-deuterated Norfloxacin inhibits topoisomerase IV (IC₅₀ = 0.8 μM). This suggests deuterated analogs like this compound prioritize analytical utility over therapeutic effects .
Research Findings and Data Tables
Table 1: Key Analytical Parameters of this compound and Analogues
| Parameter | This compound | Pefloxacin-d5 | Norfloxacin-d5 |
|---|---|---|---|
| LLOQ (ng/mL) | 0.05 | 0.10 | 0.20 |
| Retention Time (min) | 4.2 | 5.1 | 4.8 |
| Precision (RSD%) | 3.1 | 4.5 | 4.9 |
| Source |
Table 2: Structural Comparison (NMR Data)
| Compound | ¹H-NMR Shift (ppm) | ¹³C-NMR Shift (ppm) |
|---|---|---|
| This compound | Not reported | Not reported |
| Pefloxacin-d5 | δ 1.45 (d, 3H) | δ 22.1 (CH₃) |
| Norfloxacin-d5 | δ 3.25 (m, 4H) | δ 48.3 (CH₂) |
Data adapted from and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
